3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476348
InChI: InChI=1S/C15H27ClN2O3/c1-5-17(13(19)9-16)10-12-7-6-8-18(11-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3
SMILES: CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol

3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476348

Molecular Formula: C15H27ClN2O3

Molecular Weight: 318.84 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H27ClN2O3
Molecular Weight 318.84 g/mol
IUPAC Name tert-butyl 3-[[(2-chloroacetyl)-ethylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H27ClN2O3/c1-5-17(13(19)9-16)10-12-7-6-8-18(11-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3
Standard InChI Key VWPMLIIBSAMMTR-UHFFFAOYSA-N
SMILES CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Canonical SMILES CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a [(2-chloroacetyl)-ethyl-amino]methyl group. The tert-butyl ester at the 1-position serves as a protective group, enhancing stability during synthetic processes. Key structural attributes include:

  • Piperidine Core: A six-membered nitrogen-containing ring providing conformational rigidity.

  • Chloroacetyl-Ethyl-Amino Side Chain: Introduces electrophilic reactivity via the chloroacetyl moiety, enabling nucleophilic substitutions.

  • tert-Butyl Ester: A bulky, hydrolytically stable protecting group that facilitates selective deprotection in multi-step syntheses .

Physicochemical Properties

PropertyValue
Molecular FormulaC15H27ClN2O3\text{C}_{15}\text{H}_{27}\text{ClN}_2\text{O}_3
Molecular Weight318.84 g/mol
Boiling Point416.2 ± 20.0 °C (Predicted)
Density1.108 ± 0.06 g/cm³ (Predicted)
pKa-1.02 ± 0.70 (Predicted)

These properties were computationally predicted and align with analogs such as 3-{[(2-chloroacetyl)-methyl-amino]-methyl}-piperidine-1-carboxylate (CAS 66564650), which shares a similar backbone.

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis typically involves sequential functionalization of the piperidine ring:

  • Piperidine Protection: The piperidine nitrogen is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Aminomethylation: Introduction of the ethyl-amino-methyl group via reductive amination or alkylation, often employing formaldehyde and ethylamine derivatives .

  • Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base such as triethylamine to install the chloroacetyl group .

A representative reaction from patent literature involves the use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as a precursor, highlighting the role of sulfonate leaving groups in facilitating substitutions .

Optimization Challenges

  • Regioselectivity: Ensuring mono-substitution at the 3-position requires controlled reaction conditions to avoid over-alkylation .

  • Stability of Chloroacetyl Group: The electrophilic chloroacetyl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of palbociclib, a CDK4/6 inhibitor. Patent CN104610254B outlines its use in constructing the pyrido[2,3-d]pyrimidine core via intramolecular dehydration and amination steps . The chloroacetyl group enables further functionalization, such as nucleophilic displacement with amines or thiols, to introduce pharmacophoric elements .

Kinase Inhibitor Development

Analogous piperidine derivatives have been explored as glycogen synthase kinase-3β (GSK-3β) inhibitors. For instance, benzofuran-3-yl-(indol-3-yl)maleimides with piperidine side chains exhibit IC₅₀ values in the nanomolar range, underscoring the structural relevance of tert-butyl-protected piperidines in kinase targeting .

Comparative Analysis with Structural Analogs

CompoundCASMolecular FormulaKey Differences
3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylate66564650C14H25ClN2O3\text{C}_{14}\text{H}_{25}\text{ClN}_2\text{O}_3Methyl vs. ethyl amino group
4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate327.42 g/molC12H17FN2O2S\text{C}_{12}\text{H}_{17}\text{FN}_2\text{O}_2\text{S}Pyrimidine sulfanyl substituent

The ethylamino variant offers enhanced lipophilicity compared to methyl analogs, potentially improving blood-brain barrier penetration in CNS-targeted therapies .

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